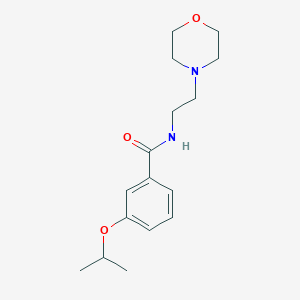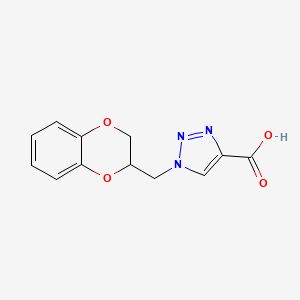![molecular formula C16H16N2O2 B5296230 4,6-dimethyl-3-[2-methyl-3-(3-pyridinyl)acryloyl]-2(1H)-pyridinone](/img/structure/B5296230.png)
4,6-dimethyl-3-[2-methyl-3-(3-pyridinyl)acryloyl]-2(1H)-pyridinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-dimethyl-3-[2-methyl-3-(3-pyridinyl)acryloyl]-2(1H)-pyridinone, also known as DMAPP, is a chemical compound that has gained significant attention in scientific research. This compound is a pyridinone derivative that has a unique structure and properties, making it a valuable tool in various fields of research.
Wissenschaftliche Forschungsanwendungen
4,6-dimethyl-3-[2-methyl-3-(3-pyridinyl)acryloyl]-2(1H)-pyridinone has been extensively used in scientific research due to its unique properties. It has been used as a fluorescent probe to study the interaction of proteins with DNA and RNA. 4,6-dimethyl-3-[2-methyl-3-(3-pyridinyl)acryloyl]-2(1H)-pyridinone has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Its ability to selectively bind to specific proteins has made it a valuable tool in drug discovery research.
Wirkmechanismus
4,6-dimethyl-3-[2-methyl-3-(3-pyridinyl)acryloyl]-2(1H)-pyridinone works by selectively binding to specific proteins, altering their conformation and function. It has been shown to bind to the DNA-binding domain of transcription factors, inhibiting their ability to bind to DNA. 4,6-dimethyl-3-[2-methyl-3-(3-pyridinyl)acryloyl]-2(1H)-pyridinone has also been shown to inhibit the activity of enzymes involved in the biosynthesis of cholesterol, making it a potential therapeutic agent for hypercholesterolemia.
Biochemical and Physiological Effects:
4,6-dimethyl-3-[2-methyl-3-(3-pyridinyl)acryloyl]-2(1H)-pyridinone has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment. 4,6-dimethyl-3-[2-methyl-3-(3-pyridinyl)acryloyl]-2(1H)-pyridinone has also been shown to inhibit the activity of enzymes involved in the biosynthesis of cholesterol, making it a potential therapeutic agent for hypercholesterolemia.
Vorteile Und Einschränkungen Für Laborexperimente
4,6-dimethyl-3-[2-methyl-3-(3-pyridinyl)acryloyl]-2(1H)-pyridinone has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it a valuable tool for studying intracellular processes. 4,6-dimethyl-3-[2-methyl-3-(3-pyridinyl)acryloyl]-2(1H)-pyridinone is also fluorescent, making it easy to detect and monitor in live cells. However, 4,6-dimethyl-3-[2-methyl-3-(3-pyridinyl)acryloyl]-2(1H)-pyridinone has some limitations. It is highly reactive and can bind to non-specific proteins, leading to false-positive results. 4,6-dimethyl-3-[2-methyl-3-(3-pyridinyl)acryloyl]-2(1H)-pyridinone is also unstable in aqueous solutions, making it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for 4,6-dimethyl-3-[2-methyl-3-(3-pyridinyl)acryloyl]-2(1H)-pyridinone research. One potential application is in the development of new cancer therapies. 4,6-dimethyl-3-[2-methyl-3-(3-pyridinyl)acryloyl]-2(1H)-pyridinone has been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment. Another potential application is in the development of new cholesterol-lowering drugs. 4,6-dimethyl-3-[2-methyl-3-(3-pyridinyl)acryloyl]-2(1H)-pyridinone has been shown to inhibit the activity of enzymes involved in the biosynthesis of cholesterol, making it a potential therapeutic agent for hypercholesterolemia. Additionally, 4,6-dimethyl-3-[2-methyl-3-(3-pyridinyl)acryloyl]-2(1H)-pyridinone can be used as a tool for studying protein-protein interactions and protein-DNA interactions, which can lead to the development of new drugs and therapies.
Synthesemethoden
4,6-dimethyl-3-[2-methyl-3-(3-pyridinyl)acryloyl]-2(1H)-pyridinone is synthesized through a multistep process that involves the condensation of 2-acetylpyridine with 3-pyridine carboxaldehyde, followed by a Michael addition reaction with methyl vinyl ketone. The final product is obtained after purification through column chromatography.
Eigenschaften
IUPAC Name |
4,6-dimethyl-3-[(E)-2-methyl-3-pyridin-3-ylprop-2-enoyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-10-7-12(3)18-16(20)14(10)15(19)11(2)8-13-5-4-6-17-9-13/h4-9H,1-3H3,(H,18,20)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRJVFATEALYGN-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(=O)C(=CC2=CN=CC=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)N1)C(=O)/C(=C/C2=CN=CC=C2)/C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-dimethyl-3-[(E)-2-methyl-3-pyridin-3-ylprop-2-enoyl]-1H-pyridin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[2-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-yl)-1-methyl-2-oxoethoxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5296148.png)
![1-(2-methoxybenzyl)-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5296150.png)
![3-isopropyl-4-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5296170.png)

![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-(2-thienyl)acetamide](/img/structure/B5296178.png)
![5-ethyl-7-[4-(3-methoxypropyl)-1-piperazinyl]-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5296183.png)
![4-methoxy-N-methyl-3-[(methylamino)sulfonyl]benzamide](/img/structure/B5296185.png)
![6-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B5296189.png)
![7-(2-pyridinyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5296193.png)
![2-[(4-allyl-5-{[(2-fluorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5296201.png)

![4-fluoro-N-[2,2,2-trifluoro-1-(2-pyridin-3-ylpiperidin-1-yl)-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B5296223.png)
![ethyl 1-{5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}-4-piperidinecarboxylate](/img/structure/B5296233.png)
